molecular formula C14H13N5O2 B2615269 3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indazole CAS No. 2034552-02-6

3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indazole

Cat. No.: B2615269
CAS No.: 2034552-02-6
M. Wt: 283.291
InChI Key: AFJGVJPJXHHNCC-UHFFFAOYSA-N
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Description

3-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indazole is a complex organic compound featuring an indazole core, a pyrrolidine ring, and an oxadiazole moiety

Biochemical Analysis

Biochemical Properties

The 1,2,4-oxadiazole derivatives, including 3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indazole, have shown to interact with various enzymes and proteins . These interactions can influence biochemical reactions, contributing to their broad spectrum of biological activities .

Cellular Effects

The cellular effects of this compound are diverse, depending on the type of cells and cellular processes involved . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies may observe threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound may be involved in various metabolic pathways . It can interact with enzymes or cofactors, and may affect metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues can be influenced by various factors . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indazole typically involves multi-step organic reactions

    Indazole Core Synthesis: The indazole core can be synthesized via cyclization reactions involving hydrazine derivatives and ortho-substituted nitrobenzenes under acidic conditions.

    Pyrrolidine Ring Introduction: The pyrrolidine ring is often introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the indazole intermediate.

    Oxadiazole Formation: The oxadiazole moiety is typically formed through cyclization reactions involving amidoximes and carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases or acids, depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indazole is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets, such as enzymes or receptors. Research is ongoing to determine its efficacy and safety in various medical applications.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a candidate for applications in materials science and engineering.

Comparison with Similar Compounds

Similar Compounds

    3-(1,2,4-Oxadiazol-5-yl)-1H-indazole: Similar structure but with the oxadiazole moiety in a different position.

    3-(1,2,4-Oxadiazol-3-yl)pyrrolidine: Lacks the indazole core.

    1-(1,2,4-Oxadiazol-3-yl)-3-(pyrrolidin-1-yl)indazole: Similar but with different substitution patterns.

Uniqueness

3-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indazole is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1H-indazol-3-yl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c20-14(12-10-3-1-2-4-11(10)16-17-12)19-6-5-9(7-19)13-15-8-21-18-13/h1-4,8-9H,5-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJGVJPJXHHNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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